molecular formula C18H20N4OS2 B2722588 N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946334-48-1

N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

Cat. No.: B2722588
CAS No.: 946334-48-1
M. Wt: 372.51
InChI Key: RRBYMEYZCLFJII-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a phenyl group at position 7, a methyl group at position 2, and a thioacetamide side chain at position 2. The molecule’s structure combines aromaticity (phenyl and thiazole rings) with a sulfur-containing acetamide moiety, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N,N-diethyl-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-4-22(5-2)14(23)11-24-18-16-17(25-12(3)19-16)15(20-21-18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBYMEYZCLFJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

Methyl 2-amino-4-carboxylate thiazole derivatives react with hydrazine hydrate to form the pyridazinone ring. For example, methyl 5-benzoyl-2-aminothiazole-4-carboxylate reacts with excess hydrazine in ethanol under reflux to yield 7-phenyl-thiazolo[4,5-d]pyridazin-4(5H)-one.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 4–6 hours
  • Yield: 78–87%

High-Pressure Q-Tube Synthesis

Cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under high pressure (15–20 bar) in a Q-Tube reactor produces thiazolo[4,5-c]pyridazines. While this method is efficient for gram-scale synthesis, adaptation to thiazolo[4,5-d]pyridazines requires substitution at the 4-position.

Introduction of the Thioether Group

The thioether moiety at position 4 of the thiazolo[4,5-d]pyridazine core is introduced via nucleophilic substitution or coupling reactions.

Nucleophilic Substitution with Mercaptoacetamide

4-Chloro-thiazolo[4,5-d]pyridazin-7-yl derivatives react with mercaptoacetamide analogs in the presence of a base (e.g., NaH or K₂CO₃). For example:

Procedure :

  • Dissolve 4-chloro-2-methyl-7-phenylthiazolo[4,5-d]pyridazine (1.0 equiv) in THF.
  • Add NaH (1.2 equiv) and 2-mercapto-N,N-diethylacetamide (1.1 equiv).
  • Stir at 60°C for 12 hours.

Yield : ~65–72%

Copper-Catalyzed Coupling

Aryl halides undergo Ullmann-type coupling with thiols. For instance, 4-iodo-thiazolo[4,5-d]pyridazine reacts with N,N-diethyl-2-mercaptoacetamide in the presence of CuI and 1,10-phenanthroline.

Reaction Conditions :

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Solvent: DMF
  • Temperature: 100°C
  • Yield: 58–63%

N,N-Diethylacetamide Side Chain Installation

The N,N-diethylacetamide group is introduced via two primary routes:

Direct Alkylation of Thiols

2-Chloro-N,N-diethylacetamide reacts with the thiolate anion generated from the thiazolo[4,5-d]pyridazine core.

Procedure :

  • Generate thiolate by treating 4-mercapto-thiazolo[4,5-d]pyridazine with NaH in THF.
  • Add 2-chloro-N,N-diethylacetamide (1.2 equiv).
  • Stir at room temperature for 6 hours.

Yield : 70–75%

Ester-to-Amide Conversion

Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate is treated with diethylamine under acidic or basic conditions.

Acidic Conditions :

  • Reagent: HCl (gas) in dioxane
  • Temperature: 0°C → room temperature
  • Yield: 82%

Basic Conditions :

  • Reagent: Diethylamine (excess) in methanol
  • Catalyst: Piperidine
  • Yield: 68%

Purification and Characterization

Final compounds are purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water). Key characterization data include:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 1.12 (t, J = 7.1 Hz, 6H, NCH₂CH₃), 2.54 (s, 3H, thiazole-CH₃), 3.42 (q, J = 7.1 Hz, 4H, NCH₂), 4.21 (s, 2H, SCH₂), 7.48–7.62 (m, 5H, Ph), 8.02 (s, 1H, pyridazine-H).
  • ESI-MS : m/z 411.2 [M+H]⁺.

Crystallography

Single-crystal X-ray diffraction confirms the planar thiazolo[4,5-d]pyridazine core and anti conformation of the thioacetamide side chain.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Nucleophilic Substitution Mild conditions, high atom economy Requires anhydrous solvents 65–75
Copper-Catalyzed Coupling Broad substrate scope High catalyst loading 58–63
Ester-to-Amide Conversion High purity Multi-step process 68–82

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 4 and 7 of the thiazolo[4,5-d]pyridazine core are mitigated using bulky bases (e.g., DIPEA).
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) improve reaction rates but complicate purification.
  • Catalyst Recycling : Immobilized Cu catalysts reduce costs in large-scale synthesis.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).
  • Flow Chemistry : Continuous-flow systems enhance reproducibility for gram-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide has a wide range of applications in scientific research, including:

    Pharmaceuticals: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions

Mechanism of Action

The mechanism of action of N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
N,N-Diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide - 7-Phenyl
- 2-Methyl
- N,N-Diethyl thioacetamide
C₂₂H₂₃N₃OS₂ 417.57 High lipophilicity due to diethyl and phenyl groups; potential for CNS penetration .
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () - 7-(2-Thienyl)
- 4-Chlorophenyl
- Ketone at position 4
C₂₁H₁₅ClN₄O₂S₂ 478.96 Increased polarity from ketone and chlorophenyl; thienyl may improve π-π stacking .
N-Methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide () - N-Methyl acetamide
- 7-Phenyl
C₁₈H₁₇N₃OS₂ 371.48 Reduced steric hindrance (methyl vs. diethyl); lower logP compared to diethyl analog .
N,N-Dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine () - Oxadiazole core
- N,N-Dimethyl
C₁₂H₁₅N₃OS 253.33 Oxadiazole enhances electron-withdrawing effects; shorter chain may limit bioavailability .

Functional Comparisons

Bioactivity and Binding Interactions

  • Diethyl vs. Methyl Acetamide ( vs. Main Compound):
    The diethyl group in the main compound likely increases lipophilicity (logP ~3.5 estimated), enhancing passive diffusion across biological membranes compared to the N-methyl analog (logP ~2.8). However, bulky substituents may reduce binding affinity to sterically constrained targets .
  • Phenyl vs. Thienyl Substituents ( vs. Main Compound):
    The 7-phenyl group in the main compound provides stronger aromatic interactions with hydrophobic binding pockets, whereas the 7-thienyl analog () may exhibit improved metabolic stability due to reduced susceptibility to oxidative enzymes .

Research Findings and Gaps

  • Synthetic Accessibility: The main compound’s synthesis requires multi-step regioselective thiolation, which is less straightforward than oxadiazole-based analogs () .
  • Pharmacological Data: No in vivo efficacy or toxicity data are publicly available for the main compound, unlike its chlorophenyl analog (), which has been preliminarily screened for kinase inhibition .

Biological Activity

N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a thiazolo-pyridazine core, which is known to exhibit various biological activities. The structural formula can be represented as follows:

C15H18N2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyridazine moieties. The synthetic pathway includes:

  • Formation of Thiazole : Using appropriate thioketones and amines.
  • Pyridazine Integration : Incorporating the pyridazine ring via cyclization reactions.
  • Final Acetamide Formation : Reacting with diethylamine to yield the final product.

Antitumor Activity

Research indicates that compounds with similar thiazole and pyridazine structures exhibit significant antitumor properties. For instance, derivatives of 2-phenylthiazole have been evaluated against various cancer cell lines, showing promising cytotoxic effects:

CompoundCell Line TestedIC50 (μg/mL)
2-MethoxyphenylthiazoleT47D (Breast cancer)<10
3-FluorophenylthiazoleCaco-2 (Colorectal cancer)<10
N,N-diethyl derivativeHT-29 (Colon cancer)TBD

The mechanism often involves the inhibition of critical enzymes associated with tumor growth and proliferation.

Similar compounds have shown mechanisms involving:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis.
  • Topoisomerase II Inhibition : Leading to DNA damage in rapidly dividing cells.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Case Studies

  • Study on Thiazole Derivatives : A study investigated a series of thiazole derivatives, including those structurally similar to this compound. Results showed that certain substitutions significantly enhanced cytotoxicity against breast and colon cancer cell lines .
  • Resistance Mechanisms : Another study highlighted the effectiveness of similar compounds against drug-resistant tumor cell lines, demonstrating that these derivatives could overcome resistance mechanisms often seen in chemotherapy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide?

  • Methodology : The synthesis typically involves multi-step organic reactions, including:

  • Cyclization of precursor heterocycles (e.g., thiazolo[4,5-d]pyridazine core formation via thiourea intermediates).
  • Thioether linkage between the thiazolopyridazine moiety and the acetamide group using coupling reagents like chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) .
  • Purification via chromatography (TLC or HPLC) and recrystallization from ethanol/water mixtures .
    • Key Conditions : Reactions are monitored using TLC, with optimized temperatures (room temp. to reflux) and solvents (DMF, dichloromethane) to enhance yield .

Q. How is the structural characterization of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly distinguishing thiazole, pyridazine, and acetamide groups .
  • Mass Spectrometry (LCMS) : To verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch in acetamide at ~1680 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

  • Findings : Thiazolopyridazine derivatives are known to inhibit enzymes like cyclin-dependent kinases (CDKs) or acetylcholinesterase via active-site binding. Assays include:

  • In vitro enzyme inhibition (IC₅₀ determination using fluorogenic substrates) .
  • Cell-based cytotoxicity screens (e.g., MTT assays against cancer cell lines) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether coupling step?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst Screening : Triethylamine or DBU improves reaction kinetics by deprotonating thiol intermediates .
  • Stoichiometric Adjustments : Excess chloroacetyl chloride (1.5–2.0 eq.) drives the reaction to completion .
    • Data-Driven Approach : Design-of-experiment (DoE) models can identify critical variables (e.g., temperature, reagent ratio) .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

  • Case Analysis : Discrepancies in IC₅₀ values may arise from:

  • Assay Variability : Differences in substrate concentrations or incubation times .
  • Cellular Context : Membrane permeability differences (e.g., logP variations due to the N,N-diethyl group) .
    • Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetics?

  • Computational Methods :

  • DFT Calculations : Predict electron density distribution (e.g., sulfur’s nucleophilicity in the thioether group) .
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
    • Experimental Validation : Microsomal stability assays (e.g., liver microsomes + NADPH) quantify metabolic degradation .

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